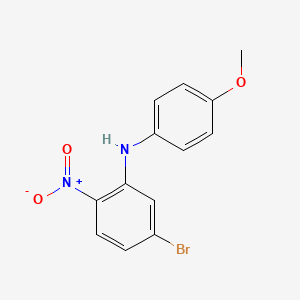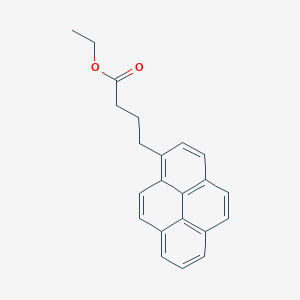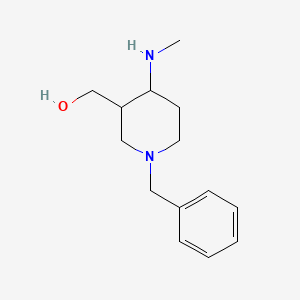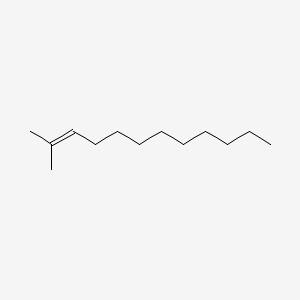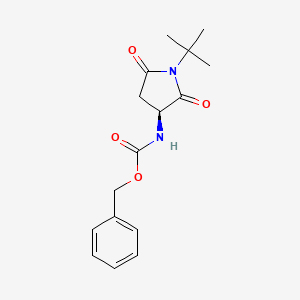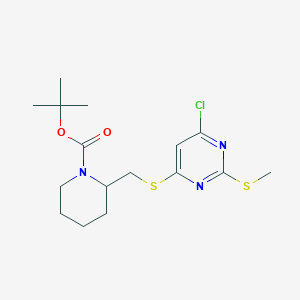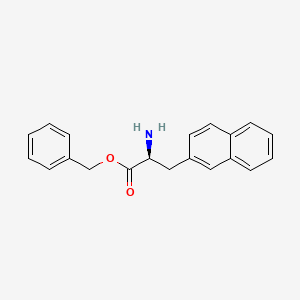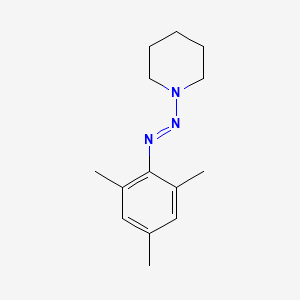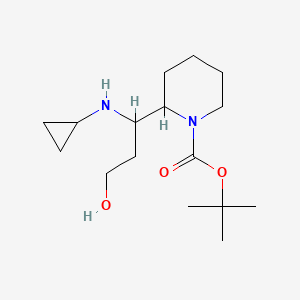
tert-Butyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a cyclopropylamino group, and a hydroxypropyl group attached to a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate typically involves multiple stepsThe final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
tert-Butyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The cyclopropylamino group can be reduced to form a primary amine.
Substitution: The tert-butyl ester group can be substituted with other ester groups under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic catalysts, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used to facilitate ester substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary amine derivative.
Substitution: Formation of various ester derivatives depending on the substituent used.
科学的研究の応用
tert-Butyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate: Similar structure but lacks the hydroxypropyl group.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains an aminomethylphenyl group instead of the cyclopropylamino group.
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate: Contains an aminohydroxyethyl group instead of the hydroxypropyl group.
Uniqueness
tert-Butyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H30N2O3 |
|---|---|
分子量 |
298.42 g/mol |
IUPAC名 |
tert-butyl 2-[1-(cyclopropylamino)-3-hydroxypropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18-10-5-4-6-14(18)13(9-11-19)17-12-7-8-12/h12-14,17,19H,4-11H2,1-3H3 |
InChIキー |
HTJWTDQXKSHSTP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(CCO)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B13964337.png)
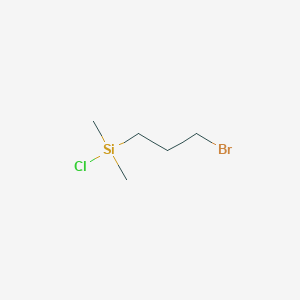
![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13964347.png)

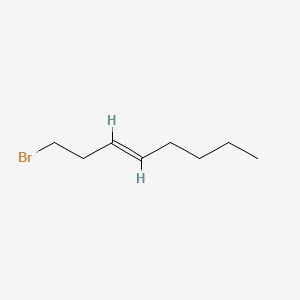
![2-Cyclopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13964363.png)
